

# 5-Bromo-1H-pyrazolo[3,4-c]pyridine molecular weight and formula

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## Compound of Interest

Compound Name: 5-Bromo-1H-pyrazolo[3,4-c]pyridine

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An In-depth Technical Guide to **5-Bromo-1H-pyrazolo[3,4-c]pyridine**: A Core Scaffold for Modern Drug Discovery

## Executive Summary

**5-Bromo-1H-pyrazolo[3,4-c]pyridine** is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structural resemblance to endogenous purines allows it to serve as a versatile scaffold in fragment-based drug discovery (FBDD), particularly for developing inhibitors of purine-binding proteins such as kinases.<sup>[1]</sup> The strategic placement of a bromine atom provides a reactive handle for extensive chemical modification, enabling the systematic elaboration of fragments into high-affinity lead compounds. This guide provides a comprehensive overview of this molecule, including its core physicochemical properties, a detailed synthesis protocol, its potential for multi-vector functionalization, and critical safety information for laboratory professionals.

## Core Compound Profile: 5-Bromo-1H-pyrazolo[3,4-c]pyridine

The fundamental identity of a chemical scaffold is defined by its structure and physicochemical properties. These parameters are critical for experimental design, from reaction setup to analytical characterization.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
Molecular Formula	<b>C<sub>6</sub>H<sub>4</sub>BrN<sub>3</sub></b>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	198.02 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	5-bromo-1H-pyrazolo[3,4-c]pyridine	<a href="#">[3]</a>
CAS Number	929617-35-6	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow to pale yellow solid/powder	<a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	<chem>C1=C2C=NNC2=CN=C1Br</chem>	<a href="#">[3]</a>

| InChIKey | AVTKMQORQDZRPF-UHFFFAOYSA-N |[\[3\]](#) |

## The Pyrazolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-c]pyridine core has garnered significant attention as a "privileged scaffold" in medicinal chemistry. Its structure is analogous to purine, a fundamental component of DNA, RNA, and numerous cofactors (e.g., ATP). This mimicry allows molecules built upon this scaffold to effectively interact with the purine-binding pockets of a wide variety of enzymes and receptors.[\[1\]](#)

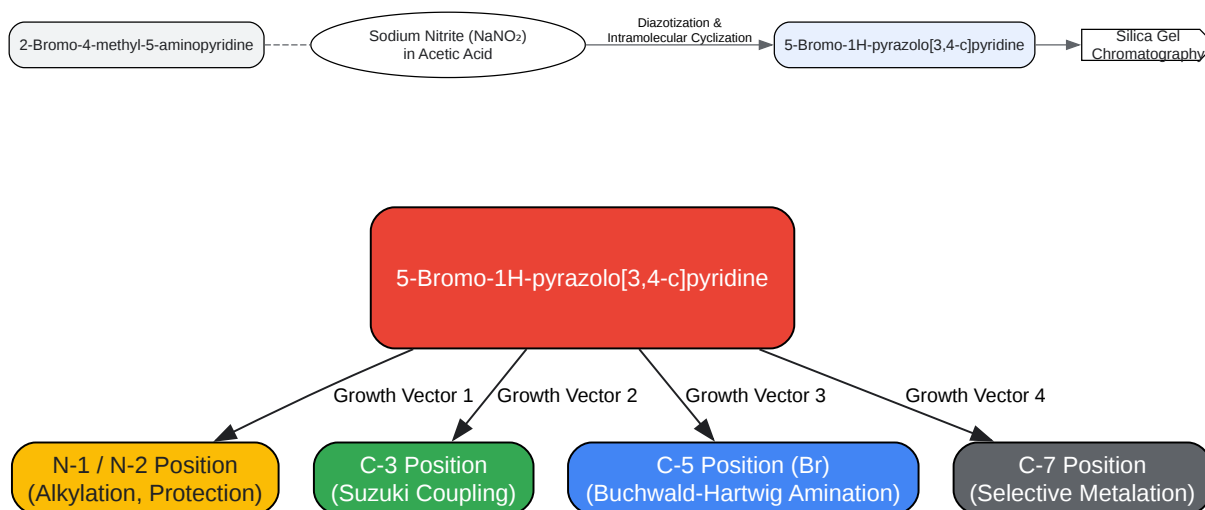
This inherent biological relevance makes the scaffold an ideal starting point for FBDD campaigns targeting enzymes like kinases, which are implicated in cancer, inflammation, and viral diseases.[\[1\]](#) The goal of FBDD is to identify small, low-complexity fragments that bind weakly to a biological target and then chemically elaborate them into more potent and selective drug candidates. The **5-bromo-1H-pyrazolo[3,4-c]pyridine** is perfectly suited for this strategy, offering a rigid, biologically relevant core with a reactive bromine atom that serves as a key anchor point for chemical diversification.

## Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

An accessible and reliable synthesis is paramount for the utility of any chemical building block. The most common approach to synthesizing the pyrazolo[3,4-c]pyridine core involves the diazotization of a substituted aminopyridine, followed by an intramolecular cyclization. This classical strategy remains efficient for producing the desired scaffold.

## Synthetic Workflow

The workflow begins with a commercially available aminopyridine derivative, which undergoes a diazotization reaction to form a reactive diazonium salt intermediate. This intermediate then spontaneously cyclizes to yield the fused bicyclic pyrazolopyridine system.



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- 4. chemimpex.com [chemimpex.com]
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